molecular formula C8H6INO4 B13015476 2-(4-Iodo-3-nitrophenyl)acetic acid

2-(4-Iodo-3-nitrophenyl)acetic acid

Cat. No.: B13015476
M. Wt: 307.04 g/mol
InChI Key: BXHCCAVVVWTKAR-UHFFFAOYSA-N
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Description

2-(4-Iodo-3-nitrophenyl)acetic acid is a halogenated aromatic carboxylic acid characterized by a phenyl ring substituted with an iodine atom at the para position (C4), a nitro group at the meta position (C3), and an acetic acid moiety at the ortho position (C1) relative to the iodine. The compound combines electron-withdrawing groups (iodo and nitro) with the carboxylic acid functionality, rendering it highly reactive in organic synthesis. Its molecular formula is C₈H₆INO₄, with a molecular weight of 306.04 g/mol (calculated from atomic weights). While direct data on its physical properties (e.g., melting point, solubility) are unavailable, analogs suggest it is likely a crystalline solid with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Properties

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

IUPAC Name

2-(4-iodo-3-nitrophenyl)acetic acid

InChI

InChI=1S/C8H6INO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)

InChI Key

BXHCCAVVVWTKAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-3-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by iodination. The nitration process introduces a nitro group to the phenyl ring, and subsequent iodination adds the iodine atom. The reaction conditions for these steps often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine and a suitable oxidizing agent for iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-Iodo-3-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-(4-Iodo-3-nitrophenyl)acetic acid can be contextualized against five key analogs (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound Iodo (C4), Nitro (C3), Acetic acid (C1) 306.04 Iodo, Nitro, Carboxylic acid Potential precursor for Suzuki-Miyaura cross-coupling (iodo group), nitro reduction to amines, and carboxylic acid derivatization (esters, amides) .
2-(3-Bromo-4-methoxyphenyl)acetic acid Bromo (C3), Methoxy (C4) 245.06 Bromo, Methoxy, Carboxylic acid Used in Combretastatin A-4 synthesis via Perkin condensation; methoxy directs bromination regioselectivity. Strong hydrogen-bonded dimers in crystal lattice .
2-(2-Iodo-4-nitrophenyl)acetic acid Iodo (C2), Nitro (C4) 306.04 Iodo, Nitro, Carboxylic acid Structural isomer of the target compound; substituent positioning alters electronic effects (e.g., steric hindrance at C2 may reduce reactivity) .
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Hydroxy (C4), Nitro (C3), Propanoic acid 211.17 Hydroxy, Nitro, Carboxylic acid Research applications in photodynamic therapy; hydroxy group enhances solubility in aqueous media but reduces thermal stability .
2-(3-Nitrophenyl)thiazole-4-acetic acid Nitro (C3), Thiazole-acetic acid 264.26 Nitro, Thiazole, Carboxylic acid Combines heterocyclic thiazole with nitro group; used in medicinal chemistry for kinase inhibition studies .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups: The nitro (-NO₂) and iodo (-I) groups in this compound are electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to analogs with electron-donating groups like methoxy (-OCH₃; pKa ~4–5) .
  • In contrast, bromo substituents (as in 2-(3-Bromo-4-methoxyphenyl)acetic acid) offer milder electronic effects but similar steric profiles .

Crystallographic and Structural Insights

  • Hydrogen Bonding : Like 2-(3-Bromo-4-methoxyphenyl)acetic acid, the target compound likely forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) via carboxylic acid groups, stabilizing the crystal lattice .
  • Dihedral Angles : The acetic acid chain in bromo/methoxy analogs is nearly perpendicular to the phenyl ring (dihedral angle ~78°), a structural feature expected to persist in the target compound due to similar steric constraints .

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